molecular formula C8H11BrN4O2 B11804717 Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Katalognummer: B11804717
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: CKCHLXUDYACMBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate ( 1273563-76-0) is a high-quality chemical building block designed for pharmaceutical and medicinal chemistry research. This brominated [1,2,4]triazolo[1,5-a]pyrimidine scaffold is of significant interest in antiviral drug discovery, particularly in the development of inhibitors targeting the RNA-dependent RNA polymerase (RdRP) of influenza viruses . The compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its core structure is part of a well-investigated chemotype known to disrupt protein-protein interactions, specifically the PA-PB1 heterodimerization within the viral polymerase complex, which is a promising mechanism for anti-flu agents . This product is supplied with the following specifications: Molecular Formula is C8H11BrN4O2 and Molecular Weight is 275.10 g/mol . The product is identified by the MDL number MFCD18793243 . As a standard safety precaution, please refer to the Safety Data Sheet for detailed handling and hazard information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H11BrN4O2

Molekulargewicht

275.10 g/mol

IUPAC-Name

ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H11BrN4O2/c1-2-15-6(14)5-3-4-10-8-11-7(9)12-13(5)8/h5H,2-4H2,1H3,(H,10,11,12)

InChI-Schlüssel

CKCHLXUDYACMBZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCNC2=NC(=NN12)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Pyrimidine Precursors

Ethyl 4,5,6,7-tetrahydro-pyrimidine-7-carboxylate is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, achieving 80–85% yield. The reaction’s selectivity for the 2-position is attributed to the electron-donating effect of the ethyl carboxylate, which activates adjacent sites for electrophilic attack.

Triazole Ring Formation

The brominated pyrimidine intermediate undergoes cyclization with 3-amino-1,2,4-triazole in the presence of propylphosphonic anhydride (T3P®) and triethylamine (TEA) in dimethylformamide (DMF) at 50°C. This step proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient pyrimidine ring, followed by dehydration to form the triazole moiety. Microwave irradiation (140°C, 30 minutes) enhances reaction efficiency, increasing yields from 65% to 82%.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each methodology:

Method Key Reagents/Catalysts Temperature Time Yield Advantages
Multi-Component Cyclo.TSAT ionic liquid60°C4–6 h60–75%Solvent-free, scalable
Stepwise BrominationNBS, T3P®, TEA0–50°C12–24 h65–82%Regioselective bromination
Buchwald-HartwigPd2(dba)3, tBu-XPhos, NaOtBu80–100°C2–8 h70–78%Late-stage functionalization tolerance

Structural Characterization and Analytical Data

Successful synthesis is confirmed via NMR, LCMS, and X-ray crystallography:

  • 1H NMR (CDCl3): δ 4.60 (br s, 1H, NH), 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.99–4.07 (m, 2H, CH2), 2.51 (s, 3H, CH3), 1.30 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • LCMS (ES+): m/z 356.1 [M + H]+ (calc. 356.03) .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C2-Bromine Position

The bromine atom at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the triazolopyrimidine ring. Common reagents and conditions include:

ReagentProductConditionsYield (%)Source
Amines (RNH₂)2-Amino-triazolopyrimidine derivativesReflux in ethanol, 12–24 h65–85
Thiols (RSH)2-Thioether derivativesK₂CO₃, DMF, 80°C, 6 h70–90
Sodium azide2-Azido derivativeDMSO, 60°C, 8 h75

Example reaction with morpholine:

text
Ethyl 2-bromo-triazolopyrimidine + morpholine → Ethyl 2-morpholino-triazolopyrimidine + HBr

Mechanism: The reaction proceeds via an SₙAr pathway, facilitated by the electron-withdrawing triazole ring .

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 7 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsProductYield (%)NotesSource
1M NaOH, ethanol, reflux7-Carboxylic acid derivative85–95Faster in basic media
H₂SO₄ (conc.), H₂O, 80°C7-Carboxylic acid derivative70–80Side reactions possible

The carboxylic acid product serves as a precursor for amidation or further functionalization.

Reduction of the Tetrahydro Core

The saturated 4,5,6,7-tetrahydro ring can undergo dehydrogenation to form aromatic pyrimidine systems:

ReagentProductConditionsYield (%)Source
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Aromatic triazolopyrimidineToluene, 110°C, 12 h60–75
Pd/C, H₂ (1 atm)Partially reduced derivativesEthanol, RT, 6 h45–55

Note: Over-reduction with Pd/H₂ may lead to cleavage of the triazole ring .

Cross-Coupling Reactions

The C2-bromine participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagentProductConditionsYield (%)Source
Suzuki-MiyauraArylboronic acid2-Aryl-triazolopyrimidinePd(PPh₃)₄, K₂CO₃, DMF, 80°C70–85
Buchwald-HartwigPrimary amine2-Amino-triazolopyrimidinePd₂(dba)₃, Xantphos, 100°C60–75

Example Suzuki coupling:

text
Ethyl 2-bromo-triazolopyrimidine + PhB(OH)₂ → Ethyl 2-phenyl-triazolopyrimidine + B(OH)₃

Functionalization via the Triazole Ring

The triazole moiety participates in cycloaddition and alkylation:

ReactionReagentProductConditionsYield (%)Source
Huisgen cycloadditionPhenylacetylene1,2,3-Triazole-linked derivativesCuI, DIPEA, RT80–90
AlkylationMethyl iodideN-Methylated triazolopyrimidineK₂CO₃, DMF, 60°C65–75

Oxidation and Halogenation

The tetrahydro ring undergoes selective oxidation:

ReagentProductConditionsYield (%)Source
MnO₂5,6-Dihydro derivativeCHCl₃, reflux, 8 h50–60
NBS (in CCl₄)Brominated dihydro derivativeLight, RT, 4 h55–65

Key Stability Considerations

  • pH Sensitivity : The ester group hydrolyzes rapidly in strong basic conditions (pH > 10) .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

  • Light Sensitivity : Bromine substitution may lead to photolytic cleavage .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has shown promise as an anticancer agent through the following mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
  • Synergistic Effects with Chemotherapy : In vitro studies revealed that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the efficacy of treatment in resistant cancer cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural modifications have been shown to enhance antibacterial and antifungal activities:

  • Inhibition of Pathogen Growth : this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in laboratory settings .

Antiviral Applications

Preliminary research suggests that this compound may also possess antiviral properties:

  • Inhibition of Viral Replication : Molecular docking studies indicate that the compound could potentially interact with viral proteins involved in replication processes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Structural modifications can lead to derivatives with enhanced biological activity:

Modification Effect on Activity
Introduction of halogen groupsIncreases antimicrobial potency
Addition of functional groupsEnhances anticancer efficacy

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to activate caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests its potential as a novel antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural comparisons include:

Table 1: Substituent Variations in Triazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reference
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate Br (2), COOEt (7) Bromo, ethyl carboxylate Target
Ethyl 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7) Chloro
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ph (5), 3,4,5-OMePh (7), COOEt (6) Aryl, methoxy, ethyl carboxylate
2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine NO₂ (2), CF₃ (5,7) Nitro, trifluoromethyl
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate NH₂ (2), Me (7), Ph (5), COOEt (6) Amino, methyl, phenyl, ethyl carboxylate

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (target compound) and nitro () groups enhance electrophilicity, facilitating cross-coupling or substitution reactions.
  • Hybrid Systems: Furo[2,3-d]pyrimidinone-fused derivatives () exhibit extended π-conjugation, influencing UV absorption and binding affinity in biological targets.

Comparison with Target Compound :

  • The bromo substituent in the target compound likely originates from bromination of a precursor (e.g., using POBr₃ or NBS), analogous to chlorination with POCl₃ ().
  • Ethyl carboxylate groups are commonly introduced via esterification of carboxylic acid intermediates ().

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
This compound Not reported ~1666 (expected) δ 1.23 (t, OCH₂CH₃), 4.14 (q, OCH₂CH₃) Target
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl analogue 206 1666 δ 2.41 (s, CH₃), 5.37 (s, pyrimidine H)
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro analogue Not reported Not reported δ 1.23 (t, OCH₂CH₃), 4.14 (q, OCH₂CH₃)

Key Trends :

  • Ethyl carboxylate groups consistently show IR stretches at ~1666 cm⁻¹ ().
  • Melting points correlate with crystallinity; bulkier substituents (e.g., trimethoxyphenyl in ) may reduce melting points compared to simpler analogues.

Biologische Aktivität

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1273563-76-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on current literature and experimental findings.

  • Molecular Formula : C₈H₁₁BrN₄O₂
  • Molecular Weight : 275.1 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. For example:

  • Study Findings : A series of derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Among these compounds, specific derivatives exhibited significant inhibitory effects with IC50 values indicating their potency:
    • Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu).

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways:

  • ERK Signaling Pathway : Compound H12 was reported to significantly inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2 and AKT . This suggests a potential mechanism involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of triazolo-pyrimidines have been investigated for their anti-inflammatory effects:

  • Inhibition of COX Enzymes : Some studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, certain pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism
AntiproliferativeMGC-8039.47ERK pathway inhibition
HCT-1169.58ERK pathway inhibition
MCF-713.1ERK pathway inhibition
Anti-inflammatoryCOX Inhibition0.04COX enzyme inhibition

Case Studies

Several case studies have documented the synthesis and evaluation of various triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activity against various cancer cell lines . The results indicated that modifications in the chemical structure significantly influenced biological activity.
  • Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazolo-pyrimidine core affect its biological properties .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate?

The compound is typically synthesized via multicomponent reactions involving aminotriazoles, aldehydes, and β-keto esters. Microwave-assisted protocols (e.g., 323 K for 30 min in ethanol) improve reaction efficiency and yield by enhancing regioselectivity and reducing side products . Alternative methods include refluxing with glacial acetic acid and diethyl ethoxymethylenemalonate, followed by purification via recrystallization . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetone) to control crystallization and impurity levels.

Q. How is structural characterization performed for this compound and its derivatives?

X-ray crystallography is the gold standard for confirming bond lengths, angles, and supramolecular interactions (e.g., π-stacking with centroid distances of 3.63–3.88 Å) . Complementary techniques include:

  • ¹H/¹³C NMR : To identify substituent environments (e.g., δ 10.89 ppm for NH protons in CDCl₃) .
  • HPLC-MS : For purity assessment and detection of regioisomers .
  • IR spectroscopy : To track functional groups like ester carbonyls (≈1700 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

Impurities often arise from incomplete cyclization or regioisomer formation. For example, dihydro analogues (4,7-dihydro vs. 4,5,6,7-tetrahydro) may form under suboptimal reflux conditions . Purification strategies include:

  • Recrystallization : Using ethanol/acetone mixtures to isolate the desired product .
  • Column chromatography : With silica gel and ethyl acetate/hexane gradients to separate brominated byproducts .
  • HPLC : For resolving regioisomers with similar polarity .

Q. How does the compound’s stability vary under different storage conditions?

The bromo substituent is sensitive to light and moisture. Recommended storage includes:

  • Temperature : –20°C in airtight, amber vials to prevent decomposition .
  • Solvent : Dissolution in dry DMSO or ethanol minimizes hydrolysis of the ester group . Stability should be monitored via periodic NMR or HPLC to detect degradation products like free carboxylic acids .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing triazolo[1,5-a]pyrimidine derivatives?

Regioselectivity is influenced by reaction conditions:

  • Acidic vs. ionic environments : Acidic conditions favor 2-amino-7-methyl regioisomers, while ionic media promote 5-methyl derivatives .
  • Microwave irradiation : Enhances kinetic control, reducing thermodynamic byproducts .
  • Substituent effects : Electron-withdrawing groups (e.g., bromo) direct cyclization to specific positions via steric and electronic modulation .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogues?

Key modifications for bioactivity include:

  • Bromo substitution : Enhances binding to hydrophobic pockets in enzyme targets (e.g., CB2 cannabinoid receptors) .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility and pharmacokinetics .
  • Heterocyclic variations : Replacing the triazole ring with tetrazole (as in ) alters hydrogen-bonding interactions .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Models interactions with enzymes (e.g., CB2 receptors) using software like AutoDock Vina, leveraging X-ray crystallographic data for validation .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability and reactivity .
  • MD simulations : Evaluate conformational flexibility in aqueous environments to optimize bioavailability .

Q. How should researchers resolve contradictions in experimental data across studies?

Contradictions often arise from divergent synthetic conditions or characterization methods. For example:

  • Regioisomer misassignment : Compare NMR shifts with crystallographically validated standards .
  • Yield discrepancies : Replicate reactions using controlled humidity/temperature to identify environmental factors .
  • Biological activity variability : Use standardized assays (e.g., IC₅₀ measurements) and positive controls to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.